O-3-iodophenyl N,N-diethylcarbamate
Description
Properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
(3-iodophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H14INO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
HPCXIJSVERVGTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via deprotonation of 3-iodophenol by a strong base, typically sodium hydride (NaH), to generate a phenoxide ion. This intermediate reacts with N,N-diethylcarbamoyl chloride to form the carbamate bond. Key parameters influencing yield include:
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Base selection : NaH (60% dispersion in mineral oil) is preferred due to its strong deprotonating ability and compatibility with anhydrous conditions.
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Solvent : Tetrahydrofuran (THF) is ideal for solubilizing both reactants while maintaining reaction homogeneity.
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Stoichiometry : A 2:1 molar ratio of carbamoyl chloride to phenol ensures complete conversion, minimizing residual starting material.
Experimental Procedure
A representative protocol from Álvarez et al. (2023) is outlined below:
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Reagents :
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3-Iodophenol (4.4 g, 20 mmol)
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N,N-Diethylcarbamoyl chloride (5.1 mL, 40 mmol)
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NaH (60% dispersion, 1.2 g, 30 mmol)
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Anhydrous THF (6 mL)
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-
Procedure :
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NaH is suspended in THF under nitrogen at 0°C.
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3-Iodophenol in THF is added dropwise, followed by stirring for 15 min.
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N,N-Diethylcarbamoyl chloride is introduced, and the mixture is stirred for 2 h at 0°C.
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The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/EtOAc = 5:1).
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Yield and Characterization :
Alternative Synthetic Pathways
Ortho-Lithiation and Subsequent Functionalization
While less common for the target compound, ortho-lithiation strategies have been explored for analogous carbamates. For example, Feberero et al. (2016) demonstrated that O-3-halophenyl carbamates undergo regioselective lithiation at the C-2 position when treated with s-BuLi or LDA at –78°C. Though this method primarily introduces substituents ortho to the carbamate group, it highlights the potential for modifying the parent structure post-synthesis.
Critical Analysis of Methodologies
Chemical Reactions Analysis
O-3-iodophenyl N,N-diethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenyl diethylcarbamates and other derivatives .
Scientific Research Applications
Synthetic Applications
O-3-iodophenyl N,N-diethylcarbamate serves as a versatile building block in organic synthesis. Its unique structure allows for various reactions that can lead to the formation of complex molecules.
1.1. Ortho-Lithiation Reactions
Recent studies have demonstrated the effectiveness of this compound in ortho-lithiation reactions. The compound can be selectively deprotonated at the ortho position relative to the carbamate group, enabling the synthesis of functionalized derivatives such as dihalosalicylamides and trihalophenols. For instance, the regioselective ortho-lithiation has been shown to produce high yields of various halogenated products, which can be further utilized in cross-coupling reactions for synthesizing more complex structures .
Table 1: Synthesis of Halogenated Derivatives from this compound
| Product | Halogen Positions | Yield (%) |
|---|---|---|
| 6a | 4-F | 83 |
| 6b | 5-F | 75 |
| 6c | 6-F | 70 |
| 6d | 4-Cl | 78 |
| 6e | 5-Cl | 84 |
| 6f | 6-Cl | 86 |
The biological applications of this compound are particularly noteworthy in the context of anticancer research.
2.1. Anticancer Properties
Compounds similar to this compound have been investigated for their anticancer activities. For instance, studies have indicated that derivatives containing halogen substituents exhibit significant antiproliferative effects against various cancer cell lines. The presence of iodine in the structure may enhance interactions with biological targets, potentially improving therapeutic efficacy .
Case Study: Anticancer Activity Assessment
A series of compounds derived from this compound were tested for their ability to inhibit cancer cell growth. The results showed varying degrees of efficacy, with some compounds achieving over 80% growth inhibition in specific cell lines .
Mechanistic Insights
Understanding the mechanism by which this compound exerts its biological effects is crucial for optimizing its use in drug development.
3.1. Interaction with Biological Targets
Research indicates that compounds with similar structures may engage with heat shock proteins and sigma receptors, which are important in cancer progression and neurological disorders respectively. These interactions suggest potential pathways through which this compound could exert its therapeutic effects .
Mechanism of Action
The mechanism of action of O-3-iodophenyl N,N-diethylcarbamate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The diethylcarbamate group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Key Insights :
- Iodine vs. Chlorine/Fluorine : The iodine atom’s larger atomic radius and polarizability enhance directing effects during lithiation compared to smaller halogens like Cl or F, which rely more on electronic effects .
- Steric and Electronic Balance : O-3-chlorophenyl derivatives achieve high yields (88%) due to optimal balance between electron withdrawal and steric accessibility, whereas bulkier substituents (e.g., 3,6-dichloro) reduce reaction efficiency .
Physicochemical Properties
Notes:
- Chromatographic Behavior : Higher halogen content (e.g., dichloro derivatives) increases polarity, reflected in elevated Rf values .
- Thermal Stability: Symmetric substitution (e.g., 3,6-dichloro) promotes crystallinity and higher melting points compared to mono-substituted analogs .
Structural and Mechanistic Insights
- Regioselective Lithiation : Bulky N-protecting groups (e.g., trialkylsilyl) in indole derivatives prevent undesired C-2 lithiation, a principle applicable to carbamate systems for controlling reaction pathways .
- Electrophilic Trapping : Iodine’s ability to stabilize negative charge intermediates enhances trapping efficiency with electrophiles like arylethynyl groups, critical for constructing benzo[b]furan scaffolds .
Q & A
Basic Questions
Q. What are the established synthetic routes for O-3-iodophenyl N,N-diethylcarbamate, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via a bromine-lithium exchange reaction using n-BuLi to generate an o-lithiated carbamate intermediate. For example, O-(1-bromo-2-naphthyl) N,N-diethylcarbamate reacts with n-BuLi (30 min, -78°C) to form the lithiated species, which is subsequently quenched with electrophiles like isothiocyanates . Key parameters include:
- Reaction time : 30 minutes for lithiation .
- Purification : Column chromatography (hexane/EtOAc = 4:1) is used to isolate products .
- Yield : Ranges from 79% to 86% depending on substituents .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., N2) at 2–8°C to prevent degradation. Use fume hoods for handling due to potential toxicity. Safety protocols include:
- Ventilation : Ensure adequate airflow to avoid inhalation .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Disposal : Follow institutional guidelines for halogenated organic waste .
Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Use a combination of:
- <sup>1</sup>H and <sup>13</sup>C NMR : To confirm regiochemistry and substituent effects (e.g., δ 7.58 ppm for aromatic protons in DMSO-d6) .
- HRMS (ESI/Q-TOF) : For precise molecular ion validation (e.g., [M + H]<sup>+</sup> calculated vs. observed mass error < 1.5 ppm) .
- LRMS (EI) : To identify fragmentation patterns (e.g., m/z 328 [M<sup>+</sup>], 196 base peak) .
Advanced Research Questions
Q. How do substituents on the aryl ring influence the migratory behavior in Snieckus–Fries rearrangements involving this compound?
- Methodological Answer : Substituents like halogens (Cl, Br, I) or electron-withdrawing groups alter migratory aptitude due to electronic and steric effects. For example:
- Electron-deficient rings (e.g., 3-chloro derivatives) favor carbamoyl migration via kinetic control, yielding >80% products .
- Computational modeling (DFT calculations) can predict migratory trends by analyzing transition-state energies .
Q. What computational strategies can rationalize the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to model:
- Charge distribution : Identify nucleophilic sites (e.g., C-2 vs. C-4 positions) .
- Transition states : Calculate activation barriers for competing pathways (e.g., carbamoyl migration vs. direct substitution) .
- Solvent effects : Include polarizable continuum models (PCM) for THF or Et2O .
Q. How can researchers optimize the regioselectivity of electrophilic trapping in lithiated this compound intermediates?
- Methodological Answer :
- Electrophile choice : Aryl isothiocyanates favor C-2 substitution (e.g., 83% yield for 11cb vs. 86% for 11ea) .
- Temperature control : Maintain -78°C to suppress side reactions .
- Additives : Use HMPA or TMEDA to enhance lithiation efficiency .
Q. What structural modifications enhance the bioactivity of this compound derivatives in neurological target binding?
- Methodological Answer :
- Analog design : Introduce bulky groups (e.g., tert-butyl) at the carbamate N-atom to improve blood-brain barrier permeability .
- SAR studies : Compare docking scores (e.g., rivastigmine analogues with ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for parent compound) .
- In vitro assays : Test acetylcholinesterase inhibition using Ellman’s method .
Contradictions and Limitations
- Kinetic vs. thermodynamic control : suggests migratory behavior is kinetically driven, but computational models ( ) may not fully capture solvent or temperature effects .
- Yield variability : Substituent electronic effects (e.g., 3-iodo vs. 3-chloro) lead to significant yield differences (83% vs. 79%), necessitating iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
